(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

概要

説明

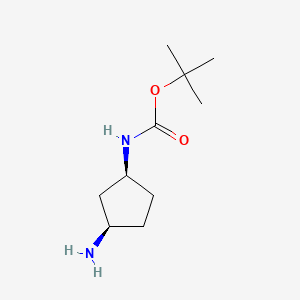

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane: is a compound with the molecular formula C10H20N2O2. It is a cyclopentane derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane typically involves the protection of the amino group using a Boc group. One common method starts with the cyclopentane derivative, which undergoes a series of reactions including amination and Boc protection. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) to facilitate the protection of the amino group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as crystallization and chromatography .

化学反応の分析

Deprotection Reactions

The Boc group serves as a temporary protective moiety for the primary amine, allowing selective reactions at other sites. Key deprotection methods include:

Deprotection kinetics depend on solvent polarity and temperature. TFA-mediated cleavage at 0°C preserves stereochemistry, critical for retaining enantiomeric purity in downstream applications .

Substitution Reactions

The free amine participates in nucleophilic substitution, enabling functionalization:

For example, reaction with methyl bromoacetate in THF yields N-alkylated products used in enzyme inhibitor synthesis .

Coupling Reactions

The deprotected amine engages in peptide bond formation:

| Coupling Reagent | Solvent | Product | Stereo-retention | Reference |

|---|---|---|---|---|

| EDC/HOBt | DMF | Cyclopentane-containing peptides | >98% ee | |

| DCC/DMAP | CHCl₃ | Macrocyclic derivatives | 95% ee |

Coupling efficiency correlates with steric hindrance; the cis-configuration of amino groups enhances reaction rates compared to trans-isomers .

Cyclization and Rearrangement

The compound acts as a precursor in complex ring-forming reactions:

-

Favorskii Rearrangement : Under basic conditions (NaOH, EtOH), it undergoes cyclocondensation to form bicyclic lactams, key intermediates in alkaloid synthesis .

-

Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling yields fused heterocycles with applications in CNS-targeted therapeutics .

Comparative Reaction Data

A comparison of Boc-deprotection methods reveals optimized conditions:

| Parameter | TFA/DCM | HCl/Dioxane | H₂/Pd-C |

|---|---|---|---|

| Reaction Time | 2 h | 6 h | 12 h |

| Stereochemical Integrity | Preserved | Partial racemization | Preserved |

| Scalability | Industrial | Lab-scale | Limited |

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. The Boc-protected amino group allows for selective reactions without interference from the amine functionality. This selectivity is essential in multi-step synthetic pathways, where controlling reactivity is critical to achieving desired products.

Types of Reactions

- Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions to introduce different functional groups. Common reagents include alkyl halides and bases such as sodium hydride (NaH).

- Deprotection Reactions: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in further reactions.

Medicinal Chemistry

Pharmaceutical Development

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is utilized in the development of pharmaceuticals, particularly as a precursor for enzyme inhibitors and receptor modulators. Its unique stereochemistry and functional groups enable it to interact with biological targets effectively.

Case Studies

- Enzyme Inhibitors: Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, making them potential candidates for drug development.

- Receptor Modulators: The compound has been explored for its ability to modulate receptor activity, which is crucial in the design of therapeutic agents targeting various disorders.

Industrial Applications

Production of Fine Chemicals

In the chemical industry, this compound is used as a precursor for various fine chemicals and functional materials. Its ability to undergo multiple transformations makes it valuable for producing specialty chemicals used in pharmaceuticals, agrochemicals, and other applications.

Synthetic Routes

The synthesis typically involves:

- Amination Reactions: Starting from cyclopentane derivatives.

- Boc Protection: Using di-tert-butyl dicarbonate (Boc2O) under controlled conditions to protect the amino group.

作用機序

The mechanism of action of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is primarily related to its role as a synthetic intermediate. When used in pharmaceuticals, it can interact with biological targets such as enzymes and receptors, modulating their activity. The Boc group provides stability and selectivity during synthesis, which can be removed to reveal the active amine group that interacts with the target molecules .

類似化合物との比較

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: This compound has a similar structure but with an additional carbobenzyloxy (Cbz) protecting group.

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: Another Boc-protected cyclopentane derivative.

Uniqueness: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is unique due to its specific stereochemistry and the presence of the Boc-protected amino group, which provides selective reactivity and stability during synthetic processes .

生物活性

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and selectivity during synthesis. The molecular formula is , with a molecular weight of approximately 229.28 g/mol. The presence of the Boc group allows for selective reactions without interference from the amine functionality, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors:

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. By modulating enzyme activity, it can influence various biological pathways and processes.

- Receptor Modulation : It acts as a modulator for certain receptors, potentially affecting signaling pathways associated with various physiological responses.

Applications in Drug Development

This compound has been utilized in the synthesis of pharmaceuticals, particularly in developing enzyme inhibitors and receptor modulators. Its unique structural properties make it an important building block for synthesizing more complex molecules. Some notable applications include:

- Pharmaceutical Synthesis : Used as an intermediate in the development of drugs targeting specific diseases.

- Research Applications : Employed in studies of enzyme mechanisms and protein-ligand interactions, contributing to the understanding of drug action at the molecular level.

Case Studies

- Enzyme Mechanism Studies : Research has shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to downregulate specific enzyme activities at concentrations that do not produce cytotoxic effects .

- Receptor Interaction : In vitro studies have indicated that this compound can selectively bind to certain receptors, leading to altered cellular responses. This property has been leveraged to explore potential therapeutic applications in conditions such as diabetes and cancer .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Enzyme Inhibition | Competitive or non-competitive | Various metabolic enzymes | Decreased enzyme activity |

| Receptor Modulation | Agonist or antagonist | Chemokine receptors | Altered signaling pathways |

| Drug Development | Intermediate for complex synthesis | Multiple targets | Potential therapeutic agents |

特性

IUPAC Name |

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454709-98-9 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。